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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) analysis of 3-(4-Methylphenoxy)azetidine. While specific experimental spectra for this
compound are not readily available in public literature, this document outlines the expected
NMR data based on its chemical structure and provides a standardized protocol for its
acquisition and analysis. Quality control data, including NMR spectra, is reported to be
available from commercial suppliers such as Bidepharm for CAS number 954220-73-6.[1]

Molecular Structure and Predicted NMR Data

The structure of 3-(4-Methylphenoxy)azetidine comprises a central azetidine ring, a p-
methylphenoxy group, and a secondary amine. The expected *H and 3C NMR spectral data
are summarized below. The predictions are based on standard chemical shift values and the
electronic environment of the protons and carbons in the molecule.

Predicted *H NMR Data
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
Ar-H (ortho to -
6.80 - 7.00 d 8.0-9.0 2H
0)
Ar-H (metato -O) 7.00-7.20 d 8.0-9.0 2H
O-CH 4,80 -5.20 m - 1H
CHz (azetidine,
adjacent to O- 3.80-4.20 m - 2H
CH)
CHz2 (azetidine,
, 3.40-3.80 m - 2H
adjacent to NH)
Ar-CHs 2.20-2.40 s - 3H
NH 1.50 - 2.50 brs - 1H

Predicted **C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
Ar-C (ipso, attached to -O) 155.0 - 158.0

Ar-C (ipso, attached to -CHs) 130.0 - 134.0

Ar-CH (meta to -O) 129.0 - 131.0

Ar-CH (ortho to -O) 115.0-118.0

O-CH 70.0 - 75.0

CH: (azetidine) 50.0 - 55.0

Ar-CHs 20.0-22.0

Experimental Protocol for NMR Analysis
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The following provides a detailed methodology for the acquisition of *H and *3C NMR spectra
for 3-(4-Methylphenoxy)azetidine.

2.1. Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of 3-(4-
Methylphenoxy)azetidine.

e Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCIs) is a common
choice for small organic molecules. Other solvents such as DMSO-de or Methanol-d4 can be
used depending on the sample's solubility.

 Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated
solvent in a clean, dry vial.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR
tube.

e Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

2.2. NMR Spectrometer Setup and Data Acquisition

e Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal
resolution.

e Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the
instrument to ensure a homogeneous magnetic field.

e 1H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

o Spectral Width: Approximately 16 ppm, centered around 6 ppm.

o Acquisition Time: 2-3 seconds.
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o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64 scans, depending on the sample concentration.

» 13C NMR Acquisition Parameters:

o

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30).

[¢]

Spectral Width: Approximately 220 ppm, centered around 100 ppm.

[e]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096 scans, as the 13C nucleus is less sensitive.
2.3. Data Processing

o Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum.
» Baseline Correction: Apply a baseline correction to ensure a flat baseline.

o Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the
residual solvent peak.

 Integration: Integrate the peaks in the *H NMR spectrum to determine the relative number of
protons.

o Peak Picking: Identify and label the chemical shifts of all significant peaks in both *H and 3C
spectra.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR
analysis of 3-(4-Methylphenoxy)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. CAS:954220-73-63-(p-Tolyloxy)azetidine-E¢1§E&%; [bidepharm.com]

 To cite this document: BenchChem. [Technical Guide: NMR Analysis of 3-(4-
Methylphenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1320930#3-4-methylphenoxy-azetidine-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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